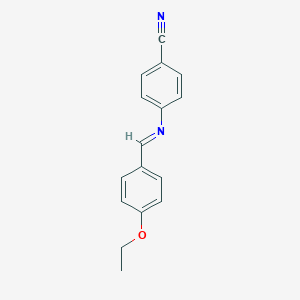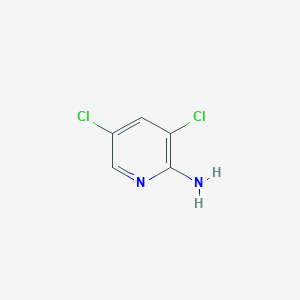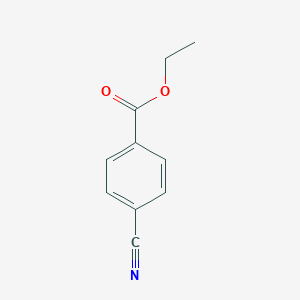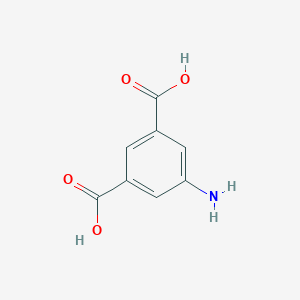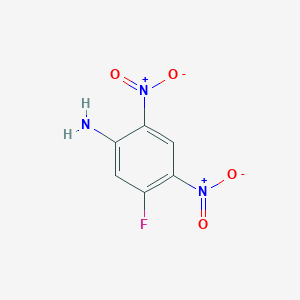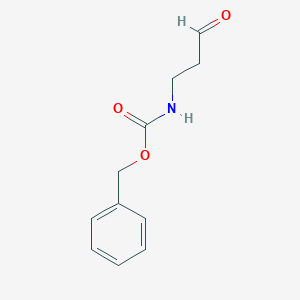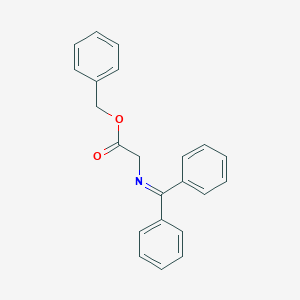![molecular formula C12H10N2O4S B145803 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid CAS No. 132483-59-1](/img/structure/B145803.png)
2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic acid (NTP) is an organic compound that has been utilized in scientific research for various purposes. It is a derivative of 2-phenylpropionic acid and contains a nitro and thiazole group. NTP is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Mecanismo De Acción
The mechanism of action of 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid is not fully understood, but it is believed to act through the inhibition of pro-inflammatory cytokines and oxidative stress. 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has been shown to inhibit the production of nitric oxide and prostaglandin E2, both of which are involved in inflammation. Additionally, 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Efectos Bioquímicos Y Fisiológicos
2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and neuronal damage in animal models of neurodegenerative diseases. 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has been shown to have a protective effect on the liver and kidney in animal models of toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid in lab experiments is its wide range of potential applications. It has been studied for its potential in treating various diseases and has shown promising results in animal models. Additionally, 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has low toxicity and is relatively easy to synthesize.
One limitation of using 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer to animals or to use in certain assays. Additionally, more research is needed to fully understand the mechanism of action of 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid and its potential side effects.
Direcciones Futuras
There are several future directions for the study of 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid. One area of research is the development of more efficient synthesis methods for 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid. Another area of research is the investigation of the potential side effects of 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid and its long-term safety. Additionally, more research is needed to fully understand the mechanism of action of 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid and its potential applications in treating various diseases.
Métodos De Síntesis
The synthesis of 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid involves the reaction of 2-phenylpropionic acid with thionyl chloride to form 2-chloro-3-phenylpropionic acid. The resulting compound is then reacted with thiazole-2-amine and sodium acetate to form 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid. The overall yield of this synthesis method is around 50%.
Aplicaciones Científicas De Investigación
2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has been widely used in scientific research due to its potential as a pharmacological agent. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties. 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has also been investigated for its potential in treating various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Número CAS |
132483-59-1 |
|---|---|
Nombre del producto |
2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid |
Fórmula molecular |
C12H10N2O4S |
Peso molecular |
278.29 g/mol |
Nombre IUPAC |
2-[3-nitro-4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H10N2O4S/c1-7(12(15)16)8-2-3-9(10(6-8)14(17)18)11-13-4-5-19-11/h2-7H,1H3,(H,15,16) |
Clave InChI |
RYBRJKPOYVXDJT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)[N+](=O)[O-])C(=O)O |
SMILES canónico |
CC(C1=CC(=C(C=C1)C2=NC=CS2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



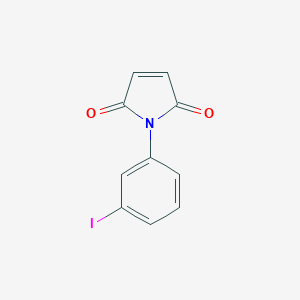
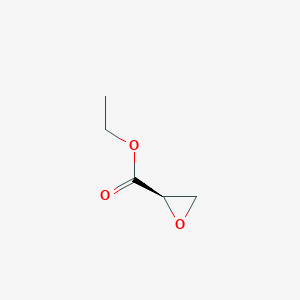
![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B145725.png)
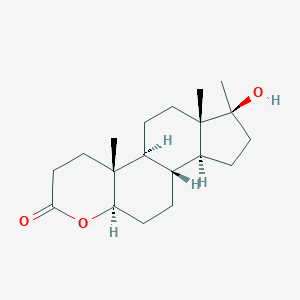
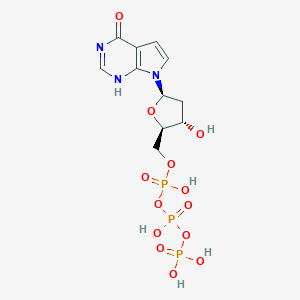
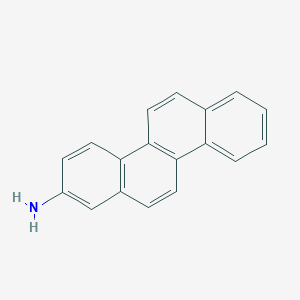
![2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole](/img/structure/B145735.png)
